Melphalan
Overview
Description
Melphalan, also known as L-phenylalanine mustard or Alkeran®, is a bifunctional alkylating agent developed for anticancer use, with its initial synthesis reported by Bergel and Stock. This development was part of the efforts to understand the mechanisms of mustard gas effects on biological systems during and after World War II. The early studies serve as a historical model for cancer drug development, highlighting the empirical observation and synthesis of molecules with antitumor effects (Jones, 2002).
Synthesis Analysis
Melphalan has been synthesized and modified through various strategies to enhance its efficacy and overcome resistance. For instance, the proline analogue of melphalan was synthesized as a prodrug susceptible to the action of prolidase, leading to more effective transport into cells and lower cytotoxicity compared to the free drug (Chrzanowski et al., 2001). Another innovative approach involved the one-step synthesis of peptide-like poly(melphalan) nanodrug for cancer therapy, showing high stability and cytotoxicity (Zhang et al., 2021).
Molecular Structure Analysis
The molecular structure of melphalan allows for its modification and conjugation with other molecules to improve its therapeutic profile. Studies have shown the synthesis of melphalan derivatives by coupling with molecules like 2,2,6,6-tetramethyl-1-piperidinyloxy radicals, enhancing cytotoxic activity against cancer cells (Zhao et al., 2010). Additionally, pegylated melphalan conjugates have been developed to improve pharmacokinetic properties and reduce toxicity (Ajazuddin et al., 2013).
Chemical Reactions and Properties
Melphalan's alkylating nature enables it to form cross-links with DNA, interfering with cell division and inducing apoptosis in cancer cells. Research into regiospecific and conformationally restrained analogs of melphalan has explored their affinities for transporters and potential for accessing the central nervous system via facilitated transport, indicating the significance of the mustard moiety's positioning on the aromatic ring for optimal activity (Matharu et al., 2010).
Physical Properties Analysis
The synthesis and study of melphalan derivatives, including efforts to enhance water solubility and stability, have led to the development of compounds with improved delivery potential and reduced side effects. For example, the conjugation of melphalan to polymers like methoxy poly (ethylene glycol) has significantly improved its aqueous solubility and reduced hemolytic activity, making it more suitable for oral and parental administration (Ajazuddin et al., 2013).
Chemical Properties Analysis
The chemical modification of melphalan has been a key strategy in overcoming drug resistance and enhancing its therapeutic effect, particularly in the treatment of hematological malignancies. By modifying functional groups in melphalan's structure, researchers have synthesized derivatives with increased cytotoxic and genotoxic activity, offering potential for improved chemotherapy outcomes (Gajek et al., 2020).
Scientific Research Applications
1. Resistance Mechanisms in Multiple Myeloma
Melphalan is a DNA cross-linker commonly used in treating multiple myeloma. Research has shown that resistance to melphalan in myeloma cell lines can be attributed to enhanced DNA repair via the Fanconi anemia/BRCA pathway. This suggests new targets for enhancing response to DNA cross-linking agents in cancer treatment (Chen et al., 2005). Another study highlights that repair of DNA interstrand crosslinks is a significant mechanism behind melphalan resistance, particularly post-autologous stem cell transplantation in multiple myeloma (Spanswick et al., 2000).
2. Development of Melphalan Polymeric Prodrugs
To improve the clinical application of melphalan, researchers have developed O,N-carboxymethyl chitosan-peptide-melphalan conjugates. These polymeric prodrugs show enhanced water solubility and improved drug release behavior, indicating potential as effective anticancer applications (Li et al., 2014).
3. Chemosensitization in Breast Cancer Therapy
Melphalan's effectiveness in breast cancer therapy can be enhanced by resveratrol, a polyphenol found in grape skins. This combination leads to increased apoptosis in cancer cells, suggesting the potential use of resveratrol as an adjuvant agent in melphalan-based breast cancer therapy (Casanova et al., 2012).
4. Co-delivery Systems for Retinoblastoma Treatment
A study on retinoblastoma treatment shows that lipid nanoparticles co-delivering melphalan and miR-181a significantly increase the therapeutic impact and reduce the cytotoxic side-effects of melphalan. This co-delivery technique presents a promising approach for treating retinoblastoma (Tabatabaei et al., 2019).
5. Role in Hematopoietic Stem Cell Transplantation
Melphalan is widely used in preparative regimens for hematopoietic stem cell transplantation (SCT). It is a mainstay conditioning agent for multiple myeloma and lymphomas, showing effectiveness in a variety of hematological and nonhematological malignancies (Bayraktar et al., 2013).
6. Enhanced Delivery to Retinoblastoma Cells
Research on retinoblastoma treatment has developed biodegradable reduction-responsive polymeric micelles for enhanced delivery of melphalan. These micelles show significant improvement in cytotoxicity against retinoblastoma cells, indicating a potential delivery system for melphalan (Li et al., 2019).
7. Interaction with Calreticulin in Systemic Light-Chain Amyloidosis
A study on systemic light-chain amyloidosis, a plasma cell disease, shows that high-dose melphalan's effectiveness correlates with the expression of calreticulin in pretreatment plasma cells. Calreticulin's expression is associated with increased sensitivity to apoptotic stimuli, offering insights into melphalan's activity in plasma-cell diseases (Zhou et al., 2008).
8. Development of Melphalan Nanosystems
Recent advancements include the formation of a potential melphalan delivery nanosystem based on β-cyclodextrin and silver nanoparticles. This nanosystem aims to overcome the limitations of melphalan's solubility and specificity, promising enhanced performance in cancer therapy (Sierpe et al., 2023).
Safety And Hazards
Future Directions
Melphalan flufenamide, a novel peptide-drug conjugate that rapidly delivers an alkylating payload into tumor cells, provides a new and effective treatment option for heavily pretreated population . On February 26, 2021, the FDA granted an accelerated approval to melphalan flufenamide in combination with dexamethasone for adult patients with relapsed or refractory MM who have received at least 4 prior lines of therapy .
properties
IUPAC Name |
(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDBTWWWUNNDEQ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2 | |
Record name | MELPHALAN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16224 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020804 | |
Record name | Melphalan | |
Source | EPA DSSTox | |
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Molecular Weight |
305.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Melphalan appears as white to buff-colored powder. Odorless or with a faint odor. An antineoplastic medicine., Solid | |
Record name | MELPHALAN | |
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Record name | Melphalan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015176 | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), < 0.1 g/100 mL at 22 °C, Practically insoluble in water, Soluble in propylene glycol and dilute mineral acids; slightly soluble in ethanol, methanol. Practically insolluble in chloroform, ether, Soluble in 2% carboxymethylcellulose and in dilute mineral acid and alkali solution; insoluble in chloroform, ether, 3.58e-01 g/L, 95% ethanol <0.9 (mg/mL), 10% aqueous ethanol 1.3 (mg/mL), Methanol 2.8 - 5.6 (mg/mL), Water 1.7 - 2.3 (mg/mL), Chloroform <1 (mg/mL), 0.1NHCL 9-17 (mg/mL), 0.1 N NaOH 7-10.6 (mg/mL), Acetone <1 (mg/mL), pH 4 citrate buffer 2.2 - 2.6 (mg/mL), pH 9 borate buffer 2.0 - 2.4 (mg/mL) | |
Record name | MELPHALAN | |
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Record name | Melphalan | |
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Record name | Melphalan | |
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Record name | Melphalan | |
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Record name | MELPHALAN | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/8806%20(1992).txt | |
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Mechanism of Action |
Melphalan attaches alkyl groups to the N-7 position of guanine and N-3 position of adenine, leading to the formation of monoadducts, and DNA fragmenting when repair enzymes attempt to correct the error. It can also cause DNA cross-linking from the N-7 position of one guanine to the N-7 position of another, preventing DNA strands from separating for synthesis or transcription. Finally, melphalan can induce a number of different mutations., Melphalan, as an alkylating agent, interferes with DNA replication and transcription of RNA, and ultimately results in the disruption of nucleic acid function. Melphalan also possesses some immunosuppressive activity., Melphalan is a direct-acting alkylating agent that is carcinogenic via genotoxic mechanism. | |
Record name | Melphalan | |
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Product Name |
Melphalan | |
Color/Form |
Needles from methanol (monosolvate), Crystals, Off-white to buff powder | |
CAS RN |
148-82-3 | |
Record name | MELPHALAN | |
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Record name | Melphalan | |
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Record name | Melphalan | |
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Record name | Melphalan | |
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Record name | Melphalan | |
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Record name | MELPHALAN | |
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Record name | Melphalan | |
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Record name | Melphalan | |
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Melting Point |
351 °F (decomposes) (NTP, 1992), 182-183 °C (decomp), MP: 180 °C, Tiny needles from methanol, MP: 180-181 °C /Melphalan DL-form/, 182.5 °C | |
Record name | MELPHALAN | |
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Record name | Melphalan | |
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Record name | Melphalan | |
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Record name | Melphalan | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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